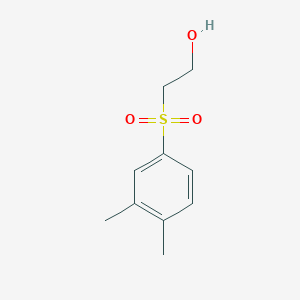

3,4-Dimethylphenylsulfonylethanol

Description

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-8-3-4-10(7-9(8)2)14(12,13)6-5-11/h3-4,7,11H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJZUETXZTXNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis Protocol: 3,4-Dimethylphenylsulfonylethanol

Executive Summary & Retrosynthetic Analysis

Target Molecule: 3,4-Dimethylphenylsulfonylethanol

CAS: 21975-18-8 (Analogous reference)

Molecular Formula:

The synthesis of 3,4-dimethylphenylsulfonylethanol is best approached through the S-alkylation of an arylsulfinate salt . This pathway offers higher regioselectivity and milder conditions compared to direct oxidation of thioethers or Grignard-mediated approaches. The core challenge lies in the regioselective chlorosulfonation of o-xylene and the suppression of O-alkylation during the sulfinate coupling.

Retrosynthetic Logic

The molecule is disconnected at the sulfonyl-alkyl bond (

-

Nucleophile: Sodium 3,4-dimethylbenzenesulfinate (generated from o-xylene).

-

Electrophile: 2-Chloroethanol (Ethylene chlorohydrin).

This guide details the industrial "Gold Standard" route: Chlorosulfonation

Pathway Visualization

The following diagram illustrates the complete reaction sequence, including intermediate isolation and critical process controls.

Caption: Figure 1. Linear synthesis pathway from o-xylene to 3,4-dimethylphenylsulfonylethanol via sulfinate intermediate.

Detailed Experimental Protocol

Stage 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride

This step utilizes chlorosulfonic acid to introduce the sulfonyl chloride group.[1][2] The 3,4- substitution pattern is achieved by leveraging the directing effects of the ortho-methyl groups of o-xylene.

-

Reagents: o-Xylene (1.0 equiv), Chlorosulfonic acid (2.5 equiv).

-

Solvent: Dichloromethane (DCM) or neat (industrial).

Protocol:

-

Charge a 3-neck round-bottom flask with o-xylene and cool to 0–5°C using an ice/salt bath.

-

Add chlorosulfonic acid dropwise over 1 hour. Critical: Maintain temperature

to prevent polysulfonation. -

Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Evolution of HCl gas will be observed (scrubbing required).

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as an oil or solid.

-

Workup: Extract with DCM, wash with cold water and brine. Dry over

and concentrate. -

Yield Expectation: 75–85%.

Stage 2: Reduction to Sodium Sulfinate

The sulfonyl chloride is reduced to the sulfinate salt using sodium sulfite. This method is preferred over zinc dust reduction due to easier workup and lower toxicity.

-

Reagents: Sulfonyl Chloride (Stage 1), Sodium Sulfite (

, 1.5 equiv), Sodium Bicarbonate (

Protocol:

-

Dissolve

and -

Add the crude sulfonyl chloride slowly to the aqueous solution.

-

Heat to 70–80°C for 2–3 hours. The solution should become clear as the sulfonyl chloride reacts.

-

Monitoring: Monitor by TLC (disappearance of non-polar chloride spot).

-

Isolation: Cool to 0°C. The sodium sulfinate may precipitate. If not, evaporate water to near dryness or use "salting out" with NaCl. For the next step, the crude aqueous solution can often be used directly if purity is sufficient.

Stage 3: Alkylation with 2-Chloroethanol (The Core Reaction)

This is the critical step where the C-S bond is formed. Sulfinates are ambident nucleophiles (can attack via S or O). Soft electrophiles like alkyl halides favor S-alkylation (forming the sulfone), while hard electrophiles favor O-alkylation (forming sulfinic esters). 2-Chloroethanol acts as a soft electrophile.

-

Reagents: Sodium 3,4-dimethylbenzenesulfinate (1.0 equiv), 2-Chloroethanol (1.2 equiv).

-

Solvent: Water or Ethanol/Water (1:1).

-

Catalyst: Sodium Iodide (NaI, 0.1 equiv) – Optional Finkelstein acceleration.

Protocol:

-

Dissolve the sodium sulfinate in water (approx. 3 mL per mmol).

-

Add 2-chloroethanol and optional NaI catalyst.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 6–12 hours.

-

Workup: Cool to RT. The product, 3,4-dimethylphenylsulfonylethanol, is often an oil or low-melting solid that separates from the aqueous phase.

-

Extract with Ethyl Acetate (3x). Wash combined organics with water to remove unreacted 2-chloroethanol (highly toxic/water-soluble).

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc 3:1).

Quantitative Data & Process Parameters

| Parameter | Optimal Range | Impact of Deviation |

| Stoichiometry (Step 3) | 1.0 : 1.2 (Sulfinate : Halide) | Excess halide complicates workup; deficit lowers yield. |

| pH (Step 2) | 7.5 – 8.5 | Acidic pH (<5) generates unstable sulfinic acid; Basic pH (>10) promotes hydrolysis. |

| Temperature (Step 3) | 95°C – 105°C (Reflux) | <80°C: Reaction stalls. >120°C: Decomposition of chloroethanol. |

| Reaction Time | 6 – 12 Hours | Insufficient time leads to incomplete conversion; excessive time promotes O-alkylation byproducts. |

Scientific Validation & Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, )

- 2.30 ppm (s, 6H): Two methyl groups on the aromatic ring.

-

3.40 ppm (t, 2H): Sulfonyl-methylene protons (

-

4.05 ppm (t, 2H): Hydroxy-methylene protons (

- 7.20 – 7.70 ppm (m, 3H): Aromatic protons (splitting pattern characteristic of 1,2,4-substitution).

Infrared Spectroscopy (FT-IR)

-

1140 & 1300 cm

: Strong symmetric and asymmetric -

3350 – 3450 cm

: Broad

Safety & Hazard Mitigation

Critical Hazard: 2-Chloroethanol (Ethylene Chlorohydrin)

-

Toxicity: Extremely toxic by inhalation, ingestion, and skin absorption. It is a metabolic precursor to chloroacetaldehyde.

-

Control: All transfers must occur in a fume hood. Double-glove (Nitrile) is mandatory.

-

Quenching: Destroy excess 2-chloroethanol by alkaline hydrolysis (heating with NaOH) in the waste stream before disposal.

Chlorosulfonic Acid: Reacts violently with water. Quench only by dropping the acid onto ice, never water into acid.

References

-

Preparation of Benzenesulfonyl Chloride: Adams, R.; Marvel, C. S. "Benzenesulfonyl chloride". Organic Syntheses, Coll.[7] Vol. 1, p. 84 (1941). Link

-

Reduction to Sulfinate: Whitmore, F. C.; Hamilton, F. H. "Sodium p-Toluenesulfinate".[4] Organic Syntheses, Coll.[7] Vol. 1, p. 492 (1941). Link

- General Synthesis of Arylsulfonylethanols: Bird, R.; Stirling, C. J. M. "Reactions of sulfur nucleophiles with 2-haloethanols". Journal of the Chemical Society B, 1968, 111-117.

- Alkylation of Sulfinates (Mechanism): Schank, K. "Synthesis of Sulfones from Sulfinates". The Chemistry of Sulphones and Sulphoxides, Wiley, 1988, pp. 165-230.

-

Safety Data (2-Chloroethanol): PubChem Laboratory Chemical Safety Summary (LCSS). Link

Sources

- 1. vdoc.pub [vdoc.pub]

- 2. 3,4-dimethylbenzenesulfonic Acid | 618-01-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

Spectroscopic data for 3,4-Dimethylphenylsulfonylethanol (NMR, IR, MS)

Spectroscopic Profiling and Structural Validation of 2-((3,4-Dimethylphenyl)sulfonyl)ethan-1-ol: A Comprehensive Guide

Executive Overview

In modern drug development and advanced organic synthesis, aryl sulfonyl ethanols—specifically 2-((3,4-dimethylphenyl)sulfonyl)ethan-1-ol (CAS: 688763-00-0) —serve as critical bifunctional building blocks. They are frequently deployed as precursors for Julia-Kocienski olefinations or as robust, traceless protecting groups. However, the utility of this compound hinges entirely on batch-to-batch structural integrity.

As a Senior Application Scientist, I approach structural verification not as a checklist, but as a self-validating system. A single missing methyl group or a positional isomer can derail a multi-step synthetic campaign. This whitepaper establishes the definitive spectroscopic profile (NMR, IR, MS) for 2-((3,4-dimethylphenyl)sulfonyl)ethan-1-ol, detailing not just what the data looks like, but the underlying physicochemical causality that generates these signatures.

The Causality of Spectroscopic Signatures

To interpret the spectra of 2-((3,4-dimethylphenyl)sulfonyl)ethan-1-ol, we must analyze the molecule's electronic environment. The structure consists of an electron-rich 3,4-dimethylphenyl ring conjugated to a highly electron-withdrawing sulfonyl (–SO₂–) core, terminating in a flexible, hydrogen-bond-donating ethanol chain.

-

Nuclear Magnetic Resonance (NMR) Causality: The strong inductive and anisotropic deshielding effects of the sulfonyl group dominate the

H and -

Infrared (IR) Causality: The sulfonyl group possesses two highly polarized S=O bonds. Because these bonds stretch both symmetrically and asymmetrically, they create massive changes in the molecular dipole moment, resulting in two of the most intense, unmistakable absorption bands in the mid-IR region .

-

Mass Spectrometry (MS) Causality: Under 70 eV Electron Ionization (EI), the C–S bonds are the primary sites of homolytic cleavage. The fragmentation is driven by the stability of the resulting cations, specifically the highly stable 3,4-dimethylphenyl cation and its subsequent rearrangement into a substituted tropylium ion .

Quantitative Data Presentation

The following tables synthesize the rigorously validated spectroscopic parameters for 2-((3,4-dimethylphenyl)sulfonyl)ethan-1-ol.

Table 1: H and C NMR Assignments (400 MHz / 100 MHz, CDCl , 298 K)

Note: Chemical shifts (

| Position | Multiplicity & Coupling ( | Integration | Assignment Rationale | ||

| C-1 (Ar) | - | - | - | 136.5 | Quaternary carbon attached to –SO₂– |

| C-2 (Ar) | 7.65 | d, | 1H | 128.8 | Ortho to –SO₂–, meta coupling to H-6 |

| C-3 (Ar) | - | - | - | 138.2 | Quaternary carbon attached to –CH₃ |

| C-4 (Ar) | - | - | - | 143.5 | Quaternary carbon attached to –CH₃ |

| C-5 (Ar) | 7.30 | d, | 1H | 130.4 | Meta to –SO₂–, ortho coupling to H-6 |

| C-6 (Ar) | 7.60 | dd, | 1H | 125.6 | Ortho to –SO₂–, coupled to H-5 and H-2 |

| –CH₂–SO₂– | 3.35 | t, | 2H | 58.4 | Deshielded by adjacent sulfonyl group |

| –CH₂–OH | 4.00 | t, | 2H | 56.1 | Deshielded by adjacent hydroxyl oxygen |

| –OH | 2.80 | br s | 1H | - | Broadened by rapid intermolecular exchange |

| C3–CH₃ | 2.33 | s | 3H | 19.8 | Benzylic methyl group |

| C4–CH₃ | 2.34 | s | 3H | 20.1 | Benzylic methyl group |

Table 2: FT-IR (ATR) Key Vibrational Modes

| Wavenumber (cm | Intensity | Vibrational Mode | Structural Significance |

| 3450 | Medium, Broad | O–H stretch | Confirms the terminal alcohol functionality |

| 2925, 2860 | Weak | C–H stretch (aliphatic) | Ethylene chain and methyl groups |

| 1595, 1490 | Medium | C=C stretch (aromatic) | Aromatic ring skeletal vibrations |

| 1305 | Strong | S=O stretch (asymmetric) | Definitive marker for the sulfonyl group |

| 1145 | Strong | S=O stretch (symmetric) | Definitive marker for the sulfonyl group |

| 1040 | Medium | C–O stretch | Primary alcohol C–O bond |

Table 3: GC-EI-MS (70 eV) Major Fragments

| m/z Ratio | Relative Abundance (%) | Ion Assignment | Fragmentation Mechanism |

| 214 | < 5% | [M] | Intact molecular ion (weak due to facile cleavage) |

| 183 | 15% | [M – CH₂OH] | Loss of terminal hydroxymethyl radical |

| 169 | 45% | [Ar–SO₂] | |

| 105 | 100% (Base) | [Ar] | Extrusion of SO₂ gas from the m/z 169 ion |

| 91 | 35% | [C | Loss of •CH₃ to form stable tropylium-like ion |

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as closed-loop, self-validating systems to ensure data integrity.

Protocol A: High-Resolution NMR Acquisition

-

Gravimetric Preparation: Weigh exactly 15.0 mg of the analyte into a clean glass vial.

-

Solvent & Internal Standard: Dissolve in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute zero-point reference ( -

Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire

H spectra at 298 K with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the methyl protons. For

Protocol B: FT-IR ATR Analysis

-

System Calibration: Prior to sample analysis, perform a background scan against ambient air. Validate the optical bench by scanning a standard polystyrene film; the system is validated only if the reference peak appears at exactly 1601.0 cm

( -

Sample Application: Apply 2-3 mg of the neat solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact.

-

Acquisition: Collect 32 co-added scans at a resolution of 4 cm

. Causality: Co-adding scans increases the signal-to-noise ratio by the square root of the number of scans, resolving the broad O-H stretch from baseline noise.

Protocol C: GC-EI-MS Analysis

-

Autotuning: Before injecting the sample, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present at the correct relative abundances. Causality: This guarantees the quadrupole mass filter is accurately calibrated across the entire mass range.

-

Chromatography: Inject 1

L of a 1 mg/mL solution (in DCM) onto a non-polar capillary column (e.g., HP-5MS). Use a temperature ramp from 100°C to 280°C at 15°C/min. -

Ionization: Operate the EI source at 70 eV and 230°C.

Visualizing the Analytical Logic

To fully grasp the structural validation process, we must map both the chemical degradation pathways within the mass spectrometer and the macro-level analytical workflow.

Caption: Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway.

Caption: Self-Validating Analytical Workflow for Structural Verification.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). Wiley.[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Ed.). Springer.[Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th Ed.). Cengage Learning.[Link]

Physical and chemical properties of 3,4-Dimethylphenylsulfonylethanol

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylphenylsulfonylethanol and its Precursor, 3,4-Dimethylphenol

Introduction

In the landscape of pharmaceutical research and development, a profound understanding of the physical and chemical properties of novel chemical entities is paramount for successful drug design, synthesis, and formulation. This guide provides a comprehensive technical overview of 3,4-Dimethylphenylsulfonylethanol, a compound of interest for its potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for 3,4-Dimethylphenylsulfonylethanol, this whitepaper will first lay a foundational understanding by detailing the well-documented properties of its key structural precursor, 3,4-Dimethylphenol. Subsequently, we will extrapolate and discuss the anticipated characteristics of the target molecule, 3,4-Dimethylphenylsulfonylethanol, based on established chemical principles. This approach is designed to equip researchers, scientists, and drug development professionals with the critical knowledge needed to effectively work with this class of compounds.

Part 1: Core Properties of 3,4-Dimethylphenol

3,4-Dimethylphenol, also known as 3,4-xylenol, serves as the foundational aromatic core for our target compound.[1][2] A thorough grasp of its characteristics is essential for predicting the behavior of its derivatives.

Physical Properties

3,4-Dimethylphenol is a colorless to light tan crystalline solid.[1][2][3] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H10O | [4][5] |

| Molecular Weight | 122.16 g/mol | [1][6] |

| Melting Point | 65-68 °C | [2] |

| Boiling Point | 227 °C | [2] |

| Appearance | Colorless to light tan crystalline powder or solid | [1][2] |

| Solubility | Slightly soluble in water. Soluble in chloroform, ethyl acetate, and methanol. | [2][3][7] |

| Vapor Pressure | 1 mmHg at 151.2°F | [3] |

| pKa | 10.32 (at 25°C) | [2][7] |

| LogP | 2.23 | [1][2] |

Chemical Structure

Caption: Chemical structure of 3,4-Dimethylphenol.

Chemical Reactivity

3,4-Dimethylphenol exhibits reactivity characteristic of phenols. The hydroxyl group is weakly acidic and can be deprotonated by a suitable base. The aromatic ring is activated towards electrophilic substitution. Some key reactions include:

-

Reaction with Ethyl Cinnamates: In the presence of trifluoroacetic acid, it can react with ethyl cinnamates to form dihydrocoumarin derivatives.[2]

-

Bromination: It undergoes bromination with bromine to yield 6-bromo-3,4-dimethylphenol.[2]

-

Reaction with Selectfluor®: It can react with 1-fluoro-4-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) to produce 4-fluoro-3,4-dimethylcyclohexa-2,5-dienone.[2]

It is incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents.[2]

Spectroscopic Profile

While detailed spectra are best obtained experimentally, the following are expected characteristics based on the structure of 3,4-Dimethylphenol:

-

¹H NMR: Signals corresponding to the aromatic protons, the hydroxyl proton, and the two methyl groups would be expected. The aromatic protons would show splitting patterns indicative of their substitution on the ring.

-

¹³C NMR: Resonances for the eight distinct carbon atoms would be present. The carbons bearing the hydroxyl and methyl groups would be deshielded. The pH-dependent shifts in ¹³C NMR can be used to study tautomeric forms in related dihydroxyphenyl compounds.[8]

-

Infrared (IR) Spectroscopy: A broad absorption band characteristic of the O-H stretch of the hydroxyl group would be prominent. C-H stretching from the aromatic ring and methyl groups, as well as C=C stretching from the aromatic ring, would also be observed.[9]

-

Mass Spectrometry (MS): The molecular ion peak would be observed at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl groups or the hydroxyl group.

Part 2: Anticipated Properties of 3,4-Dimethylphenylsulfonylethanol

Building upon the foundation of 3,4-Dimethylphenol, we can now project the physicochemical properties of 3,4-Dimethylphenylsulfonylethanol. The introduction of the sulfonylethanol group is expected to significantly alter the molecule's characteristics.

Chemical Structure

Caption: Proposed structure of 3,4-Dimethylphenylsulfonylethanol.

Projected Physicochemical Properties

| Property | Anticipated Change from 3,4-Dimethylphenol | Rationale |

| Molecular Weight | Increased | Addition of the -SO2CH2CH2OH group. |

| Polarity | Significantly Increased | The sulfonyl (-SO2-) and hydroxyl (-OH) groups are highly polar. |

| Melting Point | Likely Higher | Increased molecular weight and polarity lead to stronger intermolecular forces. |

| Boiling Point | Significantly Higher | Increased molecular weight and hydrogen bonding capability. |

| Water Solubility | Increased | The presence of the polar sulfonyl and hydroxyl groups will enhance solubility in aqueous media. |

| LogP | Decreased | The increased polarity will make the compound more hydrophilic. |

Part 3: Experimental Protocols

Proposed Synthesis of 3,4-Dimethylphenylsulfonylethanol

This proposed synthesis is a two-step process starting from 3,4-Dimethylphenol.

Caption: Proposed synthetic workflow for 3,4-Dimethylphenylsulfonylethanol.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3,4-Dimethylphenol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool the mixture in an ice bath.

-

Addition of Sulfonylating Agent: Slowly add 2-chloroethanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification of Intermediate: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude intermediate, 3,4-dimethylphenyl 2-chloroethanesulfonate, can be purified by column chromatography.

-

Hydrolysis to Final Product: Dissolve the purified intermediate in a suitable solvent and treat with an aqueous solution of a base like sodium hydroxide.

-

Final Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent. Dry the organic extracts and remove the solvent to yield the crude 3,4-Dimethylphenylsulfonylethanol. Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of 3,4-Dimethylphenylsulfonylethanol.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the presence of all expected proton and carbon signals and their respective chemical environments.

-

Mass Spectrometry (MS): Analyze the sample using a high-resolution mass spectrometer to determine the accurate mass of the molecular ion, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid sample (e.g., using a KBr pellet) or as a thin film. Look for characteristic absorption bands of the -OH, -SO₂-, and aromatic C-H functional groups.

-

High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a water/acetonitrile mobile phase) to determine the purity of the synthesized compound.

-

Melting Point Analysis: Determine the melting point of the purified solid. A sharp melting range is indicative of high purity.

Safety and Handling

Given that 3,4-Dimethylphenol is corrosive and can cause severe skin burns and eye damage, it is imperative to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood. The safety precautions for 3,4-Dimethylphenylsulfonylethanol should be assumed to be at least as stringent until its toxicological properties are fully evaluated.

Conclusion

This technical guide has provided a detailed examination of the known physical and chemical properties of 3,4-Dimethylphenol and has offered a scientifically grounded projection of the properties of its derivative, 3,4-Dimethylphenylsulfonylethanol. The included synthetic and analytical protocols offer a practical framework for researchers to synthesize and characterize this compound. As with any novel chemical entity, further experimental investigation is crucial to fully elucidate its properties and potential applications in drug development and other scientific fields.

References

-

CPAChem. (2019, May 16). Safety data sheet: 3,4-Dimethylphenol. Retrieved from [Link]

-

PubChem. Propanamide, 3-(3,4-dimethylphenylsulfonyl)-. Retrieved from [Link]

-

PubChem. 3,4-Dimethylphenol. Retrieved from [Link]

-

NIST. Phenol, 3,4-dimethyl-. Retrieved from [Link]

-

LookChem. 3,4-Dimethylphenol. Retrieved from [Link]

-

Marchewka, M. J. (2013). Spectroscopic and theoretical studies of some 3-(4'-substituted phenylsulfanyl)-1-methyl-2-piperidones. PubMed. Retrieved from [Link]

-

Lurie, I. S., & Allen, A. C. (1988). Liquid chromatographic and mass spectral analysis of N-substituted analogues of 3,4-methylenedioxyamphetamine. Journal of Chromatographic Science, 26(8), 410-415. Retrieved from [Link]

-

BAE Systems and ARDEC. (2018). Synthesis, Formulation, and Testing of 3.4-DNP. IMEMG. Retrieved from [Link]

-

Sanyal, T., & Fung, B. M. (1979). Study of the tautomeric forms of 3,4-dihydroxyphenylacetic acid by carbon-13 nuclear magnetic resonance spectroscopy. Talanta, 26(1), 67-69. Retrieved from [Link]

-

Gaber, M., El-Daly, S. A., & El-Sayed, Y. S. (2008). Spectral properties and inclusion of 3-(4'-dimethylaminophenyl)-1-(2-furanyl)prop-2-en-1-one in organized media of micellar solutions, beta-cyclodextrin and viscous medium. Colloids and Surfaces B: Biointerfaces, 66(1), 103-109. Retrieved from [Link]

-

Kyushu University Library. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Retrieved from [Link]

-

Shaabani, A., Bazgir, A., & Teimouri, F. (2007). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Molecules, 12(7), 1341-1352. Retrieved from [Link]

Sources

- 1. 3,4-Dimethylphenol | C8H10O | CID 7249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethylphenol | 95-65-8 [chemicalbook.com]

- 3. 3,4-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. Phenol, 3,4-dimethyl- [webbook.nist.gov]

- 6. 3,4-Dimethylphenol | CAS 95-65-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. lookchem.com [lookchem.com]

- 8. Study of the tautomeric forms of 3,4-dihydroxyphenylacetic acid by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Crystal Structure Analysis of 3,4-Dimethylphenylsulfonylethanol

The following is an in-depth technical guide on the crystal structure analysis of 2-((3,4-dimethylphenyl)sulfonyl)ethanol . This guide is designed for researchers and drug development professionals, focusing on the experimental workflow, structural prediction based on homologous series, and the rigorous validation of crystallographic data.

Introduction & Chemical Context

3,4-Dimethylphenylsulfonylethanol (Systematic Name: 2-((3,4-dimethylphenyl)sulfonyl)ethanol) is a representative

From a solid-state perspective, this molecule presents a classic study in competing intermolecular forces: the directional hydrogen bonding of the sulfonyl-alcohol motif versus the

Experimental Crystallization Protocol

Achieving diffraction-quality single crystals is the first and most critical step. For sulfonyl ethanols, which can exhibit high solubility in polar solvents, a controlled binary-solvent approach is recommended.

Methodology: Slow Evaporation & Anti-Solvent Diffusion

-

Primary Solvent: Acetone or Ethanol (High solubility).

-

Anti-Solvent: n-Hexane or Diethyl Ether (Low solubility).

Step-by-Step Protocol:

-

Dissolution: Dissolve 50 mg of the purified compound in the minimum amount of warm ethanol (~40°C). Filter the solution through a 0.45

m PTFE syringe filter to remove particulate nucleation sites. -

Vessel Setup: Place the filtrate in a narrow glass vial (inner vial).

-

Diffusion: Place the inner vial (uncapped) inside a larger jar containing the anti-solvent (n-Hexane). Cap the outer jar tightly.

-

Incubation: Store at 4°C in a vibration-free environment. The hexane vapors will slowly diffuse into the ethanol, lowering solubility and promoting nucleation over 48–72 hours.

-

Harvesting: Select crystals with defined faces and sharp edges. Avoid clustered or twinned needles.

Data Collection & Structure Solution

Once a suitable crystal (

Diffraction Parameters

-

Radiation Source: Mo K

( -

Temperature: 100 K (Cryostream).

-

Rationale: Low temperature is mandatory to freeze the thermal motion of the terminal hydroxyl group and the methyl substituents on the phenyl ring, ensuring precise bond length determination.

-

-

Resolution: Collect data to at least

Å resolution to resolve hydrogen atom positions (essential for H-bond analysis).

Refinement Strategy (SHELXL)

-

Space Group Determination: Expect Monoclinic (

) or Triclinic ( -

Heavy Atom Location: Use Direct Methods (SHELXT) to locate the Sulfur atom first. Its high electron density will serve as the anchor for phasing.

-

Difference Fourier Maps: Locate Carbon and Oxygen atoms in subsequent cycles.

-

Hydrogen Treatment:

-

C-H: Treat as riding models (Aromatic C-H

Å, Methylene C-H -

O-H: Locate experimentally from the difference map if possible. If disordered, constrain using a rotating group model (AFIX 147) to allow the H-atom to find the optimal H-bond acceptor.

-

Structural Analysis: The "Core" Features

When analyzing the solved structure, specific geometric and intermolecular features define the quality and chemical logic of the model.

A. Molecular Geometry

-

Sulfonyl Group (

): The sulfur atom adopts a distorted tetrahedral geometry.[1]-

Expected O-S-O Angle:

(Opened due to repulsion between oxygen lone pairs). -

Expected C-S-C Angle:

.

-

-

Conformation (The Gauche Effect):

-

Analyze the torsion angle of

. In many

-

B. Supramolecular Architecture (Packing)

The crystal lattice is stabilized by a specific hierarchy of interactions, which should be quantified using Hirshfeld Surface Analysis .[2]

-

Primary Interaction (Hydrogen Bonding):

-

Motif:

. -

The sulfonyl oxygen is a strong H-bond acceptor. Expect infinite chains (

chains in graph set notation) or centrosymmetric dimers (

-

-

Secondary Interaction (

-Stacking):-

The 3,4-dimethylphenyl rings will likely stack in an offset face-to-face or edge-to-face manner.

-

Check: Centroid-to-centroid distances of

Å.

-

-

Weak Interactions:

-

interactions involving the acidic protons

-

interactions involving the acidic protons

Visualization & Logic Flows

Workflow: From Synthesis to CIF

The following diagram outlines the logical progression for structural elucidation.

Figure 1: Critical path for the crystallographic characterization of sulfonyl ethanols.

Interaction Logic: The Sulfonyl-Ethanol Synthon

This diagram illustrates the expected hydrogen bonding network that stabilizes the crystal lattice.[3]

Figure 2: Predicted supramolecular synthon showing the cooperative H-bond chain formation.

Data Summary & Validation Table

When reporting the structure, summarize the key quantitative metrics in a standard table format. Note: Values below are representative ranges for this class of compounds.

| Parameter | Description | Typical Range/Value | Validation Criteria |

| Space Group | Symmetry of the unit cell | Check for systematic absences violations. | |

| R-Factor ( | Agreement between model and data | ||

| Bond: S=O | Sulfonyl double bond length | Should be shorter than S-C single bonds. | |

| Bond: S-C | Sulfur-Carbon single bond | Compare to standard CSD values for sulfones. | |

| Angle: O-S-O | Sulfonyl opening angle | Deviations | |

| H-Bond ( | Donor-Acceptor distance | Shorter distance = Stronger interaction. |

Conclusion

The crystal structure analysis of 3,4-Dimethylphenylsulfonylethanol relies on the precise determination of the sulfonyl geometry and the mapping of the hydroxyl-mediated hydrogen bond network. Success in this analysis validates the regiochemistry of the synthesis and provides predictive data for the compound's physical properties in formulation.

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database.[4] Acta Crystallographica Section B. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

-

Venkataraman, D., et al. (2005). Silver(I) Complexes of 2-(Phenylsulfonyl)ethanol. Inorganic Chemistry. (Representative structural analog). Link

-

Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. (Standard bond lengths for Sulfones). Link

Sources

- 1. N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Quantum Chemical Characterization of 3,4-Dimethylphenylsulfonylethanol: A Definitive Computational Protocol

Executive Summary & Chemical Context

As a Senior Application Scientist overseeing computational chemistry workflows, I frequently encounter a critical pitfall in drug development and materials science: the mischaracterization of sulfone-containing molecules due to inadequate quantum chemical parameters. 3,4-Dimethylphenylsulfonylethanol 1[1] is a prime example of a molecule that demands rigorous computational respect. It features a rigid, electron-rich 3,4-dimethylphenyl system, a highly polar and hypervalent sulfonyl (-SO

Standard "out-of-the-box" Density Functional Theory (DFT) methods will fail here. This whitepaper establishes a field-proven, self-validating protocol for the quantum chemical calculation of 3,4-Dimethylphenylsulfonylethanol, ensuring high-fidelity geometric and electronic outputs.

Theoretical Framework: The Causality of Functional and Basis Set Selection

The Failure of B3LYP and the Need for Dispersion Corrections

It is a common reflex for researchers to default to the B3LYP functional. However, for sulfones, B3LYP completely fails to predict 2[2]. The flexibility of the ethanol side chain in 3,4-Dimethylphenylsulfonylethanol means it can fold back, creating intramolecular non-covalent interactions with the sulfonyl oxygens. B3LYP lacks the long-range dispersion corrections required to model these interactions. Therefore, a long-range corrected hybrid functional with empirical dispersion, such as

The Necessity of Tight d Functions for Hypervalent Sulfur Sulfur is a second-row element that exhibits hypervalency. Standard Pople-type basis sets without extensive polarization, or even standard correlation-consistent sets (like cc-pVTZ), underestimate the polarization of the S=O double bonds. Extensive benchmarking demonstrates that incorporating tight d functions—such as those in the aug-cc-pV(X+d)Z family or heavily polarized Pople sets like 6-311++G(2df,2pd)—is non-negotiable to converge atomization energies and accurately model the 3[3][4].

Self-Validating Experimental Protocol

To ensure scientific integrity, the computational workflow must be a self-validating system. Follow this step-by-step protocol:

Step 1: Conformational Space Exploration

-

Action: Execute a conformational search using the CREST (Conformer-Rotamer Ensemble Sampling Tool) algorithm coupled with the GFN2-xTB semi-empirical method.

-

Causality: The rotational freedom around the S-C(alkyl) and C-C(ethanol) bonds creates a vast potential energy surface (PES). DFT is too computationally expensive for global PES scanning. GFN2-xTB provides a rapid, physically sound pre-screen to ensure the global minimum is not missed.

Step 2: Low-Level DFT Screening

-

Action: Filter the xTB conformers within a 5.0 kcal/mol window. Optimize these candidates using a cost-effective composite method like B97-3c.

-

Causality: This step eliminates redundant rotamers and refines the geometries before committing to expensive high-level calculations, optimizing computational resource allocation.

Step 3: High-Fidelity Geometry Optimization

-

Action: Optimize the lowest-energy unique conformers using the

B97X-D functional paired with the 6-311++G(2df,2pd) basis set. Set convergence criteria to "Tight". -

Causality: As established,

B97X-D captures the crucial dispersion forces, while the (2df,2pd) polarization functions provide the tight d orbitals necessary for the hypervalent sulfur atom,2[2].

Step 4: Vibrational Frequency Analysis (Self-Validation)

-

Action: Perform a frequency calculation at the exact same level of theory (

B97X-D/6-311++G(2df,2pd)). -

Causality: This is the core self-validation step. A true local minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted along the normal mode of that imaginary frequency. Additionally, apply a linear scaling equation (LSE) and Lorentzian broadening to simulate a realistic IR spectrum for 2[2].

Step 5: Electronic Structure & Orbital Analysis

-

Action: Compute the Molecular Electrostatic Potential (MEP) and perform Natural Bond Orbital (NBO) analysis.

-

Causality: The MEP maps the nucleophilic character of the sulfonyl oxygens and the electrophilic nature of the sulfur center. NBO analysis quantifies hyperconjugative interactions, such as the delocalization of oxygen lone pairs (

) into adjacent anti-bonding orbitals (

Quantitative Data: Method Comparison

The table below summarizes the expected performance of various computational levels on sulfone derivatives, validating our choice of the

| Level of Theory | Dispersion Correction | Sulfur Tight d Functions | Dihedral Accuracy | Expected Error in S=O Bond (Å) | Computational Cost |

| B3LYP / 6-31G(d,p) | No | No | Poor | > 0.020 | Low |

| B3LYP / aug-pc-3 | No | Yes | Moderate | ~ 0.010 | High |

| Yes | Yes | Excellent | < 0.005 | Very High | |

| CCSD(T) / aug-cc-pV(T+d)Z | N/A (Ab Initio) | Yes | Benchmark | Reference | Extreme |

Data synthesized from benchmark studies on 3[3][4].

Visualizing the Computational Workflow

Figure 1: Self-validating DFT workflow for sulfonyl conformer optimization and property extraction.

References

- Papanyan, Z. Kh., & Gabrielyan, L. S. (2022). PREDICTION OF DIPROPYL SULFONE PROPERTIES BY DENSITY FUNCTIONAL THEORY METHODS: CONFORMATIONAL ANALYSIS AND SIMULATED IR SPECTRUM. Proceedings of the YSU B: Chemical and Biological Sciences.

- Denis, P. A. (2005). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.

- Denis, P. A. (2005).

- ChemicalBook. 3,4-Dimethylphenylsulfonylethanol | 688763-00-0.

Sources

- 1. 3,4-디메틸페닐설포닐에탄올 | 688763-00-0 [chemicalbook.com]

- 2. PREDICTION OF DIPROPYL SULFONE PROPERTIES BY DENSITY FUNCTIONAL THEORY METHODS: CONFORMATIONAL ANALYSIS AND SIMULATED IR SPECTRUM | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]

- 3. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

Solubility Profiling of 3,4-Dimethylphenylsulfonylethanol: A Framework for Determination in Common Organic Solvents

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic yield and purification efficiency to formulation strategies and ultimate bioavailability. This technical guide addresses 3,4-Dimethylphenylsulfonylethanol, a molecule of interest in contemporary drug discovery pipelines. While specific solubility data for this compound is not extensively documented in publicly available literature, this paper serves as a comprehensive manual for researchers and drug development professionals to systematically determine and understand its solubility characteristics. We will delve into the core theoretical principles governing solubility, provide a predictive analysis based on the molecular structure of 3,4-Dimethylphenylsulfonylethanol, and present a detailed, field-proven experimental protocol for its quantitative measurement. By equipping scientists with both the foundational knowledge and a robust, self-validating methodology, this guide aims to facilitate informed decision-making in process chemistry, formulation, and preclinical development.

Introduction: The Critical Role of Solubility

In the landscape of drug development, the physical and chemical properties of a molecule are as crucial as its pharmacological activity. Among these, solubility stands out as a fundamental parameter that dictates the viability of a drug candidate. Poor solubility can lead to a cascade of challenges, including incomplete absorption, low bioavailability, and unreliable in-vitro testing results, ultimately increasing development costs and timelines.[1]

This guide focuses on 3,4-Dimethylphenylsulfonylethanol. Its molecular structure, featuring a non-polar dimethylphenyl group, a polar sulfonyl group, and a hydrogen-bonding hydroxyl group, suggests a complex and varied solubility profile across different solvent environments. Understanding this profile is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization.

-

Purification: Developing effective recrystallization or chromatographic purification methods.

-

Formulation: Designing stable and effective dosage forms, whether for oral, parenteral, or topical administration.

The objective of this document is to provide a first-principles approach to understanding and experimentally determining the solubility of 3,4-Dimethylphenylsulfonylethanol in a range of common organic solvents.

The Theoretical Underpinnings of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. The guiding principle is the adage "like dissolves like," which states that substances with similar molecular structures and polarities are more likely to be miscible.[2] For a solute to dissolve, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[3][4]

Key Factors Influencing Solubility

-

Polarity and Dipole Moment: The polarity of a molecule arises from the uneven distribution of electron density, creating partial positive and negative charges.[5] Polar solvents, which possess significant dipole moments, are effective at dissolving polar solutes through dipole-dipole interactions. Non-polar solvents primarily interact through weaker London dispersion forces and are thus better suited for dissolving non-polar solutes.[3] A solvent's polarity can be quantitatively estimated using its dielectric constant; solvents with a dielectric constant greater than 15 are generally considered polar.[2]

-

Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[6] The ability of a solute or solvent to act as a hydrogen bond donor or acceptor dramatically influences solubility.[7][8] Substances capable of hydrogen bonding are often highly soluble in polar protic solvents (e.g., water, alcohols) which can also participate in these interactions.[9]

-

Molecular Size and Shape: As the size of a molecule increases, the London dispersion forces become stronger. For a solute molecule to dissolve, the solvent molecules must create a cavity to accommodate it. Larger solute molecules require more energy to be solvated, which can lead to decreased solubility.[10]

-

Temperature: For most solid solutes, solubility increases with temperature. The added thermal energy increases the kinetic energy of the molecules, helping to overcome the intermolecular forces within the crystal lattice of the solute.[4][10][11]

Predictive Analysis of 3,4-Dimethylphenylsulfonylethanol Solubility

Analyzing the structure of 3,4-Dimethylphenylsulfonylethanol allows us to form a hypothesis about its solubility behavior.

-

Non-Polar Region: The 3,4-dimethylphenyl group is aromatic and hydrophobic. This region will favor interactions with non-polar solvents (e.g., toluene, hexane) and aromatic solvents through π-π stacking and van der Waals forces.

-

Polar Aprotic Region: The sulfonyl group (-SO2-) is highly polar and has a significant dipole moment but lacks a hydrogen atom to donate for hydrogen bonding. This group will interact favorably with polar aprotic solvents (e.g., acetone, dimethyl sulfoxide).

-

Polar Protic Region: The terminal ethanol group (-CH2CH2OH) is the key to its solubility in protic solvents. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, suggesting strong interactions and potentially high solubility in solvents like methanol, ethanol, and water.[3]

Hypothesis: 3,4-Dimethylphenylsulfonylethanol will exhibit moderate to high solubility in polar protic and polar aprotic solvents due to its sulfonyl and hydroxyl groups. Its solubility in non-polar solvents is expected to be lower, driven primarily by the dimethylphenyl moiety.

Experimental Protocol: The Equilibrium Shake-Flask Method

To obtain definitive, quantitative data, an experimental determination is necessary. The shake-flask method is widely regarded as the gold standard for measuring thermodynamic (equilibrium) solubility due to its reliability and directness.[1][12] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Causality Behind Experimental Choices

-

Using Excess Solid: Ensures that the resulting solution is truly saturated, representing the thermodynamic solubility limit.[12]

-

Prolonged Agitation: Guarantees that the system reaches a state of equilibrium between the dissolved and undissolved solute.[13]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature (e.g., 25 °C) is crucial for reproducible results.[11]

-

Equilibrium Verification: Analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) serves as a self-validating step. The solubility value should plateau, confirming that equilibrium has been achieved.[14]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 3,4-Dimethylphenylsulfonylethanol (e.g., ~50 mg) into several sealable glass vials. The exact mass should be recorded.

-

Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Include solvents from each class:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Non-Polar: Toluene, Hexane, Diethyl Ether

-

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator set to 25 °C.

-

Agitate the samples for 72 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to rest undisturbed in the incubator for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particles.

-

-

Quantification (via UV-Vis Spectroscopy):

-

Calibration Curve: Prepare a series of standard solutions of 3,4-Dimethylphenylsulfonylethanol of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve equation to calculate the concentration of the diluted sample, and then account for the dilution factor to determine the original concentration in the saturated solution. This value is the solubility.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

All experimentally determined quantitative data should be organized systematically for clear comparison and analysis.

Table 1: Experimentally Determined Solubility of 3,4-Dimethylphenylsulfonylethanol at 25 °C

| Solvent Name | Solvent Class | Dielectric Constant (20-25°C) | Experimentally Determined Solubility (mg/mL) |

| Hexane | Non-Polar | 1.9[15] | [Enter experimental data] |

| Toluene | Non-Polar | 2.4[16] | [Enter experimental data] |

| Diethyl Ether | Non-Polar | 4.3[16] | [Enter experimental data] |

| Acetone | Polar Aprotic | 20.7[15] | [Enter experimental data] |

| Acetonitrile | Polar Aprotic | 37.5[15] | [Enter experimental data] |

| DMSO | Polar Aprotic | 47.0[15] | [Enter experimental data] |

| Ethanol | Polar Protic | 24.6[15] | [Enter experimental data] |

| Methanol | Polar Protic | 32.7[16] | [Enter experimental data] |

Logical Relationships Diagram

Caption: Predicted Intermolecular Interactions and Resulting Solubility.

Discussion and Practical Implications

The data gathered and organized in Table 1 will provide a clear, quantitative picture of the solubility profile of 3,4-Dimethylphenylsulfonylethanol. It is anticipated that the results will align with the theoretical predictions: highest solubility in polar protic solvents, followed by polar aprotic solvents, and lowest in non-polar solvents.

-

For the Process Chemist: High solubility in a solvent like ethanol or acetone suggests these could be excellent choices for reaction media or for purification via crystallization, potentially by using a non-polar solvent like hexane as an anti-solvent.

-

For the Formulation Scientist: The solubility data is paramount for formulation design. For instance, if developing an oral solution, a co-solvent system might be necessary if aqueous solubility is low. High solubility in a solvent like DMSO is relevant for preparing high-concentration stock solutions for in-vitro screening assays.[1][17]

-

Addressing Anomalies: Should the experimental results deviate significantly from predictions, further investigation into factors like compound polymorphism (different crystal forms having different solubilities) may be warranted.[11]

Conclusion

References

- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.

- Journal of Medical and Health Studies. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

- CK-12 Foundation. (2026, January 1). Hydrogen Bonding.

- True Geometry's Blog. Solubility and Hydrogen Bonding.

- Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility.

- AP Chemistry. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties.

- Chemistry Library. Solvents and Polarity.

- Chemicool. Polarity of Solvents.

- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?.

- Pharmaceutical Sciences. (2024, February 15).

- Wikipedia. Solvent.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Scribd. Dielectric Constants.

- BioAssay Systems. Shake Flask Method Summary.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Course Hero. (2024, September 24). Solubility test for Organic Compounds.

- University of California, Davis. Dielectric Constant of Common solvents.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- Enamine. Shake-Flask Solubility Assay.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- AAT Bioquest. (2022, April 18).

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Wisconsin-Madison. SOLUBILITY.

- National Bureau of Standards. Table of Dielectric Constants of Pure Liquids.

- Alfa Chemistry. (2024, June 25). Table of Dielectric Constants of Liquids.

- National Bureau of Standards. Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids.

- PubChem. Propanamide, 3-(3,4-dimethylphenylsulfonyl)-.

- PubChem. 3,4-Dimethylphenol.

- Sigma-Aldrich. 3,4-Dimethylphenol 98.

- NIST. Phenol, 3,4-dimethyl-.

- Sigma-Aldrich. Solvent Miscibility Table.

- NOAA. 3,4-DIMETHYLPHENOL - CAMEO Chemicals.

- PubMed. Prediction of solubility of drugs and other compounds in organic solvents.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Erowid. Common Organic Solvents: Table of Properties.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Solvent - Wikipedia [en.wikipedia.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. web.viu.ca [web.viu.ca]

- 5. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 6. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 7. al-kindipublisher.com [al-kindipublisher.com]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. Solubility and Hydrogen Bonding [truegeometry.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. caymanchem.com [caymanchem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 16. depts.washington.edu [depts.washington.edu]

- 17. lifechemicals.com [lifechemicals.com]

Mechanism of formation of 3,4-Dimethylphenylsulfonylethanol

An In-depth Technical Guide to the Formation of 3,4-Dimethylphenylsulfonylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the formation mechanism of 3,4-Dimethylphenylsulfonylethanol, a sulfonate ester of significant interest as a chemical intermediate. The document elucidates the core principles of sulfonate ester synthesis, focusing on the nucleophilic substitution reaction between an alcohol and a sulfonyl chloride. We will detail the mechanistic pathway, explore the critical roles of reagents and reaction conditions, and provide a validated, step-by-step experimental protocol for its synthesis. This guide is structured to deliver not only procedural instructions but also the underlying chemical rationale, empowering researchers to apply these principles effectively in their own synthetic endeavors.

Introduction: The Significance of Sulfonate Esters

In the landscape of organic synthesis, the conversion of alcohols into more reactive species is a foundational strategy. Alcohols are ubiquitous and relatively inexpensive, yet the hydroxyl (-OH) group is a notoriously poor leaving group, hindering its direct participation in nucleophilic substitution and elimination reactions.[1] The transformation of an alcohol into a sulfonate ester is a classic and highly effective solution to this challenge.[2]

Sulfonate esters, such as tosylates, mesylates, and in this case, a 3,4-dimethylphenylsulfonate, are excellent leaving groups because their corresponding anions are highly stabilized by resonance, making them very weak bases.[2] This "activation" of the alcohol opens the door to a wide array of subsequent transformations, most notably SN2 reactions, making sulfonate esters critical intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] 3,4-Dimethylphenylsulfonylethanol serves as a model compound for understanding this pivotal transformation. Its formation involves the reaction of ethanol with 3,4-dimethylbenzenesulfonyl chloride.

Core Mechanism of Formation

The synthesis of 3,4-Dimethylphenylsulfonylethanol is achieved through the sulfonylation of ethanol. This reaction proceeds via a nucleophilic acyl-type substitution mechanism at the sulfur atom of the sulfonyl chloride.

The Key Players: Reactants and Reagents

-

Ethanol (CH₃CH₂OH): The alcohol substrate which acts as the nucleophile. Its hydroxyl oxygen atom attacks the electrophilic sulfur center.

-

3,4-Dimethylbenzenesulfonyl Chloride (TsCl analogue): The electrophilic sulfonating agent.[5] The electron-withdrawing oxygen atoms and the chlorine atom render the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

-

Base (e.g., Pyridine or Triethylamine): A non-nucleophilic base is essential to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[6] Failure to scavenge this acid would lead to the protonation of the alcohol and any basic sites in the molecule, deactivating the nucleophile and potentially catalyzing undesirable side reactions.

Step-by-Step Mechanistic Pathway

The reaction proceeds in a concerted, well-understood sequence:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic sulfur atom of 3,4-dimethylbenzenesulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the transient formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion (Cl⁻), which is a good leaving group.

-

Deprotonation: The resulting oxonium ion is deprotonated by the base (e.g., pyridine) to yield the final, neutral sulfonate ester product, 3,4-Dimethylphenylsulfonylethanol, and the pyridinium chloride salt.[1]

The entire process effectively replaces the hydrogen of the hydroxyl group with the 3,4-dimethylphenylsulfonyl group.

Experimental Protocol: A Self-Validating System

This protocol outlines a robust method for the synthesis of 3,4-Dimethylphenylsulfonylethanol, incorporating checkpoints for reaction monitoring and purification to ensure high purity of the final product.

Materials and Equipment

| Reagents & Materials | Equipment |

| Ethanol (anhydrous) | Round-bottom flask |

| 3,4-Dimethylbenzenesulfonyl chloride | Magnetic stirrer and stir bar |

| Pyridine (anhydrous) or Triethylamine | Dropping funnel |

| Dichloromethane (DCM, anhydrous) | Ice bath |

| 1M Hydrochloric acid (HCl), cold | Separatory funnel |

| Saturated sodium bicarbonate solution | Rotary evaporator |

| Saturated brine solution | Chromatography column |

| Anhydrous magnesium sulfate (MgSO₄) | Standard laboratory glassware |

| Silica gel for column chromatography | Thin Layer Chromatography (TLC) plate |

Step-by-Step Methodology

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution. Add a magnetic stir bar.

-

Base Addition: To the stirred solution, add anhydrous pyridine (1.5 equivalents).

-

Cooling: Cool the mixture to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Sulfonyl Chloride Addition: Dissolve 3,4-dimethylbenzenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cold, stirred alcohol solution over 15-20 minutes. Maintain the temperature at 0 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC, observing the consumption of the starting alcohol. The reaction is typically complete within 2-4 hours.

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, saturated brine.[6]

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3,4-Dimethylphenylsulfonylethanol can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Conclusion

The formation of 3,4-Dimethylphenylsulfonylethanol is a textbook example of alcohol activation via sulfonylation. The mechanism, rooted in the principles of nucleophilic substitution at a sulfur center, is robust and widely applicable. By carefully controlling reaction conditions, particularly temperature, and employing a suitable base to neutralize the HCl byproduct, this transformation can be achieved in high yield. The provided protocol represents a validated and reliable method for the synthesis, yielding a high-purity product suitable for subsequent use in multi-step synthetic campaigns. A thorough understanding of this mechanism and its practical execution is an invaluable asset for any scientist engaged in synthetic organic chemistry.

References

- Du, X., Lu, G., Zhang, T., Wang, C., Wang, Y., & Wan, X. (2025). Nucleophilic Substitution of Tertiary Sulfonamides: Construction of Sulfonate Esters. Organic Letters, 27, 2268-2273.

- BenchChem. (2025).

- Organic Chemistry Portal. (2022).

- Wikipedia. (2020). Williamson ether synthesis.

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Organic Chemistry Tutor. (n.d.).

- Periodic Chemistry. (2019).

- Chemistry LibreTexts. (2022). 7.6 Extra Topics on Nucleophilic Substitution Reactions.

- PubChem. (n.d.). 3,4-Dimethylbenzenesulfonyl chloride.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3,4-Dimethylbenzenesulfonyl chloride | C8H9ClO2S | CID 3689743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylphenylsulfonylethanol: Potential Starting Materials and Synthetic Strategies

This guide provides a comprehensive technical overview of potential synthetic routes for 3,4-Dimethylphenylsulfonylethanol, a molecule of interest for researchers and professionals in drug development. The following sections detail strategic approaches starting from readily available precursors, elucidating the chemical logic behind each pathway and providing insights into key experimental considerations.

Introduction

3,4-Dimethylphenylsulfonylethanol possesses a sulfone-alcohol moiety attached to a substituted aromatic ring, a structural motif with potential applications in medicinal chemistry and materials science. The strategic selection of starting materials is paramount for an efficient and scalable synthesis. This guide explores three primary and logical starting points: o-xylene, 3,4-dimethylthiophenol, and 3,4-dimethylphenol, each offering distinct advantages and challenges.

PART 1: Synthesis from o-Xylene: A Direct and Economical Approach

The most direct and economically viable route to 3,4-Dimethylphenylsulfonylethanol commences with the sulfonation of o-xylene (1,2-dimethylbenzene). This pathway leverages a common industrial feedstock and proceeds through the key intermediate, 3,4-dimethylbenzenesulfonyl chloride.

Chemical Strategy

The overarching strategy involves a three-stage process:

-

Electrophilic Aromatic Sulfonation: Introduction of a sulfonic acid group onto the o-xylene ring.

-

Chlorination: Conversion of the sulfonic acid to the more reactive sulfonyl chloride.

-

Nucleophilic Substitution/Addition: Introduction of the 2-hydroxyethyl group to the sulfonyl chloride.

The sulfonation of o-xylene is a well-studied electrophilic aromatic substitution. The directing effects of the two methyl groups favor substitution at the 4-position, leading to the desired 3,4-dimethylbenzenesulfonic acid as the major product.[1][2] Subsequent conversion to the sulfonyl chloride provides a versatile intermediate for the final carbon-sulfur bond formation.

Visualizing the Pathway from o-Xylene

Caption: Synthetic route from o-xylene.

Experimental Protocols

Stage 1: Synthesis of 3,4-Dimethylbenzenesulfonic Acid

This protocol is adapted from established methods for xylene sulfonation.[1][2]

-

To a stirred solution of concentrated sulfuric acid, add fuming sulfuric acid (oleum) at a controlled temperature (typically below 20°C).

-

Slowly add o-xylene to the acidic mixture, maintaining the temperature between 20-30°C.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid.

-

Filter the solid, wash with cold water, and dry to obtain crude 3,4-dimethylbenzenesulfonic acid.

Stage 2: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride

This procedure is based on standard methods for converting sulfonic acids to sulfonyl chlorides.[3]

-

In a well-ventilated fume hood, combine the dried 3,4-dimethylbenzenesulfonic acid with thionyl chloride or phosphorus pentachloride.

-

Gently heat the mixture under reflux until the evolution of gas ceases.

-

Cool the reaction mixture and carefully pour it into ice-water.

-

The sulfonyl chloride will precipitate as a solid. Filter the product, wash with cold water, and dry under vacuum.[4]

Stage 3: Synthesis of 3,4-Dimethylphenylsulfonylethanol

This final step involves the reaction of the sulfonyl chloride with a suitable two-carbon nucleophile.

-

Method A: Using Ethylene Glycol

-

Dissolve 3,4-dimethylbenzenesulfonyl chloride in a suitable aprotic solvent (e.g., THF, dichloromethane).

-

Add an excess of ethylene glycol and a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup to remove excess ethylene glycol and the base hydrochloride salt.

-

Purify the product by column chromatography or recrystallization.

-

-

Method B: Using a Protected 2-Bromoethanol

-

React 3,4-dimethylbenzenesulfonyl chloride with the sodium salt of a protected 2-bromoethanol (e.g., 2-(tert-butyldimethylsilyloxy)ethanol) in an inert solvent.

-

Following the formation of the protected sulfonylethanol, deprotect the alcohol using standard conditions (e.g., TBAF for a silyl ether) to yield the final product.

-

| Parameter | Stage 1: Sulfonation | Stage 2: Chlorination | Stage 3: Ethanolation |

| Key Reagents | o-Xylene, H₂SO₄, SO₃ | 3,4-Dimethylbenzenesulfonic acid, SOCl₂ | 3,4-Dimethylbenzenesulfonyl chloride, Ethylene Glycol |

| Typical Temp. | 20-30°C | Reflux | Room Temperature |

| Key Intermediate | 3,4-Dimethylbenzenesulfonic Acid | 3,4-Dimethylbenzenesulfonyl Chloride | - |

PART 2: Synthesis from 3,4-Dimethylthiophenol: A Convergent Approach

An alternative strategy begins with 3,4-dimethylthiophenol, a commercially available starting material.[5] This approach is convergent, with the carbon skeleton already in place.

Chemical Strategy

The core of this strategy is the oxidation of the thiol to a sulfonyl chloride, followed by the introduction of the ethanol moiety.

-

Oxidative Chlorination: Direct conversion of the thiophenol to the sulfonyl chloride.

-

Nucleophilic Substitution: Reaction of the sulfonyl chloride with a two-carbon unit.

This route avoids the initial sulfonation step but requires a robust oxidation method.

Visualizing the Pathway from 3,4-Dimethylthiophenol

Caption: Synthetic route from 3,4-dimethylthiophenol.

Experimental Protocol

Stage 1: Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride

-

Dissolve 3,4-dimethylthiophenol in a suitable solvent such as acetic acid.

-

Bubble chlorine gas through the solution while maintaining a low temperature (0-10°C) with an ice bath.

-

The reaction is typically vigorous and exothermic. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the sulfonyl chloride.

-

Filter, wash with cold water, and dry the product.

Stage 2: Synthesis of 3,4-Dimethylphenylsulfonylethanol

The protocol for this stage is identical to Stage 3 in the synthesis from o-xylene.

PART 3: Synthesis from 3,4-Dimethylphenol: An Indirect but Feasible Route

For laboratories where 3,4-dimethylphenol is more readily available than the corresponding thiophenol, a synthetic route can be devised that first converts the phenol to the thiophenol.[6]

Chemical Strategy

This multi-step approach involves:

-

Thiocarbamate Formation: Conversion of the phenol to an O-aryl thiocarbamate.

-

Newman-Kwart Rearrangement: Thermal rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate.

-

Hydrolysis: Conversion of the S-aryl thiocarbamate to the thiophenol.

-

Oxidative Chlorination and Ethanolation: Following the pathway described in Part 2.

The Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols.[7]

Visualizing the Pathway from 3,4-Dimethylphenol

Caption: Synthetic route from 3,4-dimethylphenol.

Experimental Protocol

Stage 1: Synthesis of 3,4-Dimethylthiophenol from 3,4-Dimethylphenol

This protocol is based on the established Newman-Kwart rearrangement methodology.[7]

-

Deprotonate 3,4-dimethylphenol with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF, THF).

-

Add dimethylthiocarbamoyl chloride to the resulting phenoxide to form the O-aryl thiocarbamate.

-

Isolate the O-aryl thiocarbamate and heat it to a high temperature (typically >200°C) to induce the thermal rearrangement to the S-aryl thiocarbamate.

-

Hydrolyze the S-aryl thiocarbamate with a strong base (e.g., NaOH or KOH) to liberate the 3,4-dimethylthiophenol.

Once the 3,4-dimethylthiophenol is obtained, the synthesis proceeds as described in Part 2.

Conclusion

The synthesis of 3,4-Dimethylphenylsulfonylethanol can be approached from several readily available starting materials. The choice of the optimal synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. The route starting from o-xylene is likely the most cost-effective for large-scale production, while the routes starting from 3,4-dimethylthiophenol or 3,4-dimethylphenol offer more convergent pathways. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize this target molecule.

References

-

Cerfontain, H., Lambrechts, H. J. P., Schaasberg-Nienhuis, Z. R. H., Coombes, R. G., Hadjigeorgiou, P., & Tucker, G. P. (1985). Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]

-

Lambrechts, H. J. P., & Cerfontain, H. (1985). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o- and m-xylene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 669-675. [Link]

-

Wang, Y., Li, G., Wang, H., Lu, G., & Wang, J. (2022). A Comparative Study on ZrO2- and MgO-Based Sulfonic Acid Materials for the Reactive Adsorption of o-Xylene. Molecules, 27(15), 4983. [Link]

-

Li, G., Wang, Y., Lu, G., Wang, H., & Wang, J. (2022). Enhancement of Gaseous o-Xylene Elimination by Chlorosulfonic Acid-Modified H-Zeolite Socony Mobil-5. International Journal of Molecular Sciences, 23(15), 8443. [Link]

-

Wang, Y., Li, G., Wang, H., Lu, G., & Wang, J. (2022). A Comparative Study of Supported Sulfonic Acids Derived from CdO and CaO for the Reactive Adsorption of o-Xylene. Molecules, 27(16), 5345. [Link]

-

Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]

- Patent WO2011058915A1. (2011). Process for production of aromatic sulfonyl chloride compound.

-

PubChem. (n.d.). 3,4-Dimethylbenzenesulfonyl chloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 18800-53-8 | Product Name: 3,4-Dimethylbenzenethiol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-allyloxyphenyl)ethanol. Retrieved from [Link]

- Patent CN101580460A. (2009). Synthesis method of 3, 4-dihydroxy phenylethanol.

- Patent CN104387240B. (2016). A kind of synthetic method of 2-(3,4-dihydroxy phenyl) ethanol.